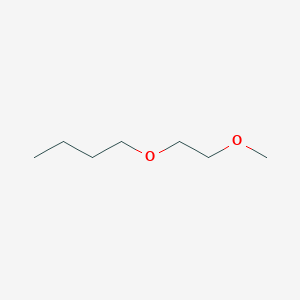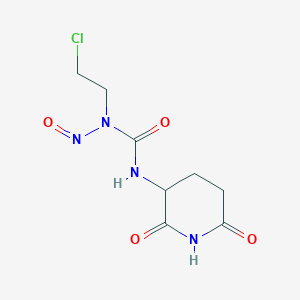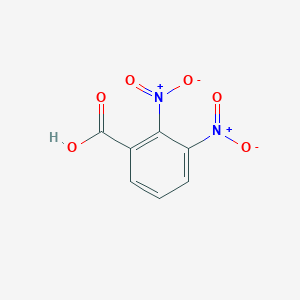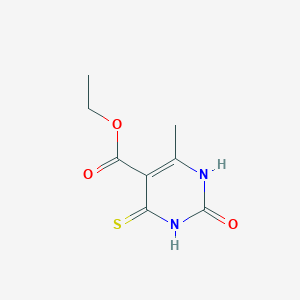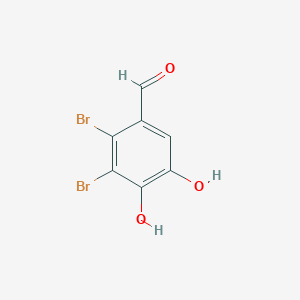
2,3-Dibromo-4,5-dihydroxybenzaldehyde
Übersicht
Beschreibung
2,3-Dibromo-4,5-dihydroxybenzaldehyde is a naturally occurring compound that has been shown to have cancer and antibacterial properties . It is a chemical compound and appears as a pink to pale brown crystalline powder or needles .
Synthesis Analysis
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment. A synthetic route was established as a valid approach to obtain BDDE .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4,5-dihydroxybenzaldehyde is complex. It involves the interaction between BDDE and α-glucosidase, driven by both hydrophobic forces and hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dibromo-4,5-dihydroxybenzaldehyde include its molecular formula C7H4Br2O3 and a molecular weight of 295.91 . It appears as a pink to pale brown crystalline powder or needles .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
2,3-Dibromo-4,5-dihydroxybenzaldehyde, a derivative of catechol, is notable for its complex chemical structure. Tahir et al. (2012) studied a related compound, highlighting its intricate molecular orientation and the presence of hydrogen bonding, which contribute to its potential in various chemical applications (Tahir et al., 2012).
Antioxidant Properties
Research has demonstrated the potent antioxidant properties of derivatives of 2,3-Dibromo-4,5-dihydroxybenzaldehyde. For instance, Duan et al. (2007) identified its brominated derivatives from marine red algae, which showed significant radical-scavenging activity. This suggests its potential use in developing natural antioxidants (Duan, Li, & Wang, 2007).
Material Science and Fabrication
In material science, derivatives of this compound have been explored for innovative applications. Duan et al. (2018) utilized a related compound, 3,4-Dihydroxybenzaldehyde, to modify collagen, resulting in hydrogels with improved thermal stability and resistance to enzymatic degradation. This demonstrates potential applications in biomedical materials and tissue engineering (Duan et al., 2018).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have shown potential. For example, Wang (2012) studied the antioxidant activity of a similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, indicating its potential development into a medicinal or food ingredient due to its strong radical scavenging effects (Wang Zonghua, 2012).
Supramolecular Chemistry
Albrecht et al. (2005) explored the use of catechol imines derived from 2,3-dihydroxybenzaldehyde for self-assembly processes, leading to the formation of metallosupramolecular tetrahedra. This indicates its potential in creating complex molecular structures with applications in nanotechnology and materials science (Albrecht, Janser, & Frohlich, 2005).
Safety And Hazards
The safety data sheet for a related compound, 2,4-Dihydroxybenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2,3-dibromo-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHFSCNBXDSJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463141 | |
| Record name | 2,3-Dibromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4,5-dihydroxybenzaldehyde | |
CAS RN |
14045-41-1 | |
| Record name | 2,3-Dibromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




